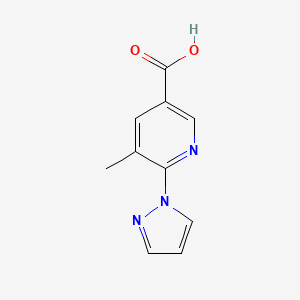![molecular formula C6H10O3 B8506259 methyl 3-[(2S)-oxiran-2-yl]propanoate CAS No. 85428-31-5](/img/structure/B8506259.png)
methyl 3-[(2S)-oxiran-2-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-[(2S)-oxiran-2-yl]propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a propionic acid methyl ester group. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2S)-oxiran-2-yl]propanoate typically involves the reaction of oxirane (ethylene oxide) with propionic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. Common catalysts used in this reaction include tertiary amines, which facilitate the ring-opening of the oxirane and subsequent esterification with propionic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction is catalyzed and the product is continuously removed and purified. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-[(2S)-oxiran-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the ester group.
Functionalized Esters: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
methyl 3-[(2S)-oxiran-2-yl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of methyl 3-[(2S)-oxiran-2-yl]propanoate involves the ring-opening of the oxirane group, which can react with various nucleophiles. This reaction is typically catalyzed by tertiary amines, which facilitate the formation of a hydrogen-bonded complex between the acid and oxirane. The carboxylate anion then participates in the ring-opening of the oxirane, leading to the formation of the ester .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: An ester with a simpler structure, lacking the oxirane ring.
Ethyl acetate: Another ester, commonly used as a solvent, also lacks the oxirane ring.
Methyl butyrate: An ester with a longer carbon chain but no oxirane ring
Uniqueness
methyl 3-[(2S)-oxiran-2-yl]propanoate is unique due to the presence of the oxirane ring, which imparts distinct reactivity and chemical properties. This makes it more versatile in chemical synthesis and industrial applications compared to simpler esters .
Propriétés
Numéro CAS |
85428-31-5 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
methyl 3-[(2S)-oxiran-2-yl]propanoate |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)3-2-5-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1 |
Clé InChI |
XCRNWWBUCYZWRL-YFKPBYRVSA-N |
SMILES isomérique |
COC(=O)CC[C@H]1CO1 |
SMILES canonique |
COC(=O)CCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


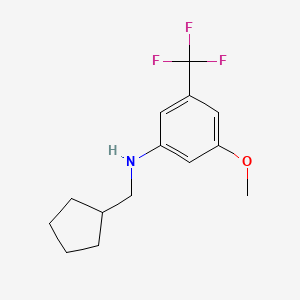
phosphanium bromide](/img/structure/B8506197.png)
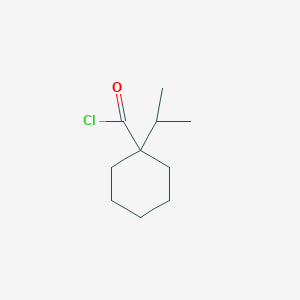
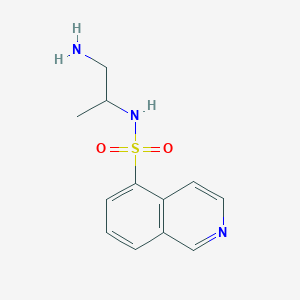
![6-[(3,7-Dimethyloct-6-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8506220.png)
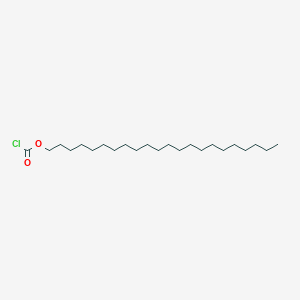
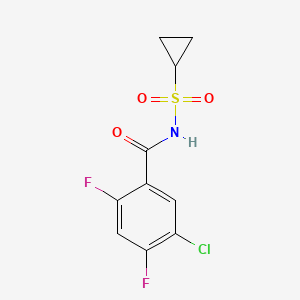
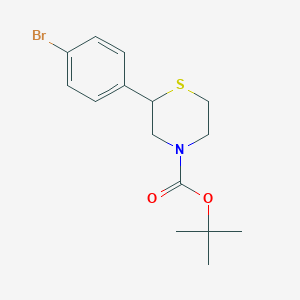
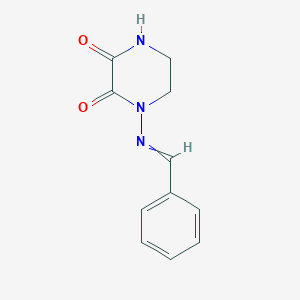
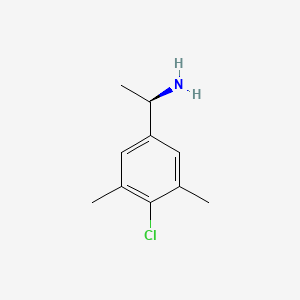
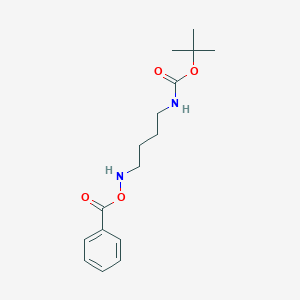
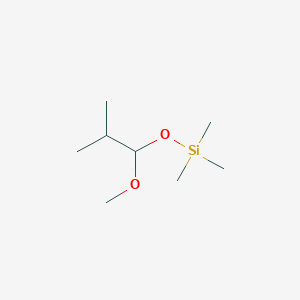
![4-(Chloromethyl)-2-{2-[4-(difluoromethoxy)phenyl]ethenyl}-1,3-oxazole](/img/structure/B8506281.png)
